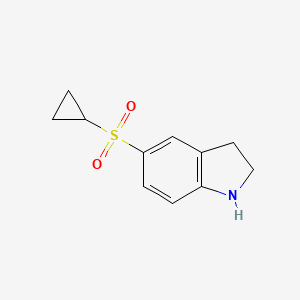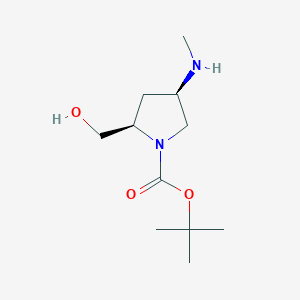
tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-(methylamino)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-ブチル (2R,4R)-2-(ヒドロキシメチル)-4-(メチルアミノ)ピロリジン-1-カルボン酸エステルは、tert-ブチル基、ヒドロキシメチル基、およびメチルアミノ基がピロリジン環に結合した複雑な有機化合物です。この化合物は、その独特の化学構造と反応性により、科学研究のさまざまな分野で注目されています。
準備方法
合成経路と反応条件
tert-ブチル (2R,4R)-2-(ヒドロキシメチル)-4-(メチルアミノ)ピロリジン-1-カルボン酸エステルの合成は、通常、より単純な有機分子から始めて、複数の段階を必要とします。一般的な合成経路の1つは、アミノ基の保護、続いてピロリジン環の形成、その後、ヒドロキシメチル基とtert-ブチル基を導入するための官能基化が含まれます。反応条件は、多くの場合、目的の立体化学と収率を確保するために、特定の触媒、溶媒、および温度制御の使用を必要とします。
工業生産方法
工業的な環境では、この化合物の生産には、収率を最大化し、廃棄物を最小限に抑えるように最適化された合成経路が含まれる場合があります。これには、連続フローリアクター、高度な精製技術、およびスケーラブルな反応条件の使用が含まれる場合があります。試薬と触媒の選択は、生産プロセスの効率とコスト効率を確保するために重要です。
化学反応の分析
反応の種類
tert-ブチル (2R,4R)-2-(ヒドロキシメチル)-4-(メチルアミノ)ピロリジン-1-カルボン酸エステルは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシメチル基は、カルボキシル基を形成するために酸化される可能性があります。
還元: この化合物は、ピロリジン環に結合した官能基を修飾するために還元される可能性があります。
置換: tert-ブチル基は、特定の条件下で他の官能基と置換される可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応用のさまざまな求核剤が含まれます。温度、溶媒、pHなどの反応条件は、目的の変換を実現するために慎重に制御されます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、ヒドロキシメチル基の酸化によりカルボン酸誘導体が得られるのに対し、還元によりアルコールまたはアミンの生成につながる可能性があります。
科学研究への応用
化学
化学において、tert-ブチル (2R,4R)-2-(ヒドロキシメチル)-4-(メチルアミノ)ピロリジン-1-カルボン酸エステルは、より複雑な分子の合成のためのビルディングブロックとして使用されます
生物学
生物学的研究では、この化合物は、特定の官能基が生物活性に与える影響を研究するために使用できます。これは、小分子と生物学的標的との相互作用を理解するためのモデル化合物として役立ちます。
医学
医学では、この化合物の誘導体は、潜在的な治療用途を持つ可能性があります。tert-ブチル基の存在は、分子の薬物動態特性、たとえば安定性とバイオアベイラビリティに影響を与える可能性があります。
産業
産業セクターでは、この化合物は、ポリマーやコーティングなどの新素材の開発に使用できます。その反応性と官能基は、材料科学のさまざまな用途に適しています。
科学的研究の応用
Chemistry
In chemistry, tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-(methylamino)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of specific functional groups on biological activity. It may serve as a model compound for understanding the interactions between small molecules and biological targets.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. The presence of the tert-butyl group can influence the pharmacokinetic properties of the molecule, such as its stability and bioavailability.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its reactivity and functional groups make it suitable for various applications in material science.
作用機序
tert-ブチル (2R,4R)-2-(ヒドロキシメチル)-4-(メチルアミノ)ピロリジン-1-カルボン酸エステルの作用機序には、特定の分子標的との相互作用が含まれます。ヒドロキシメチル基とメチルアミノ基は、酵素または受容体と水素結合やその他の相互作用を形成し、その活性を影響を与える可能性があります。tert-ブチル基は立体障害を提供し、化合物の結合親和性と選択性に影響を与える可能性があります。
類似の化合物との比較
類似の化合物
- tert-ブチル (2S,4S)-2-(ヒドロキシメチル)-4-(メチルアミノ)ピロリジン-1-カルボン酸エステル
- tert-ブチル (2R,4R)-2-(ヒドロキシメチル)-4-(エチルアミノ)ピロリジン-1-カルボン酸エステル
- tert-ブチル (2R,4R)-2-(ヒドロキシメチル)-4-(メチルアミノ)ピペリジン-1-カルボン酸エステル
独自性
tert-ブチル (2R,4R)-2-(ヒドロキシメチル)-4-(メチルアミノ)ピロリジン-1-カルボン酸エステルは、その特定の立体化学と官能基によってユニークです。tert-ブチル基とヒドロキシメチル基およびメチルアミノ基の組み合わせは、類似の化合物と比較して異なる反応性と特性を提供します。この独自性は、研究や産業における特定の用途にとって価値があります。
類似化合物との比較
Similar Compounds
- tert-Butyl (2S,4S)-2-(hydroxymethyl)-4-(methylamino)pyrrolidine-1-carboxylate
- tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-(ethylamino)pyrrolidine-1-carboxylate
- tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-(methylamino)piperidine-1-carboxylate
Uniqueness
tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-(methylamino)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and functional groups. The combination of the tert-butyl group with the hydroxymethyl and methylamino groups provides distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
特性
分子式 |
C11H22N2O3 |
|---|---|
分子量 |
230.30 g/mol |
IUPAC名 |
tert-butyl (2R,4R)-2-(hydroxymethyl)-4-(methylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-8(12-4)5-9(13)7-14/h8-9,12,14H,5-7H2,1-4H3/t8-,9-/m1/s1 |
InChIキー |
SQFNRLAFLMKLJX-RKDXNWHRSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CO)NC |
正規SMILES |
CC(C)(C)OC(=O)N1CC(CC1CO)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



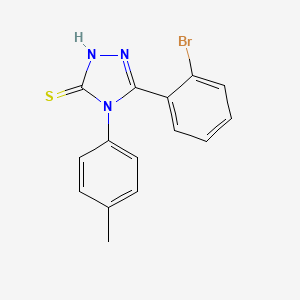
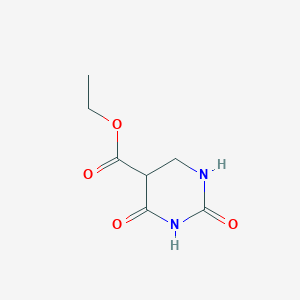
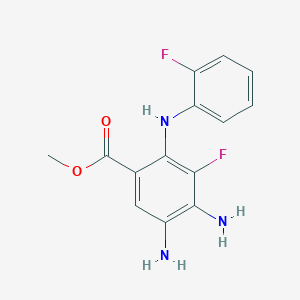
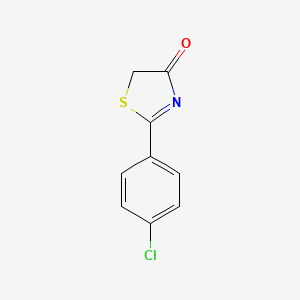
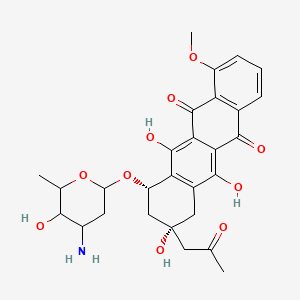
![4-(6-Azaspiro[3.4]octan-6-yl)benzoic acid](/img/structure/B11766470.png)
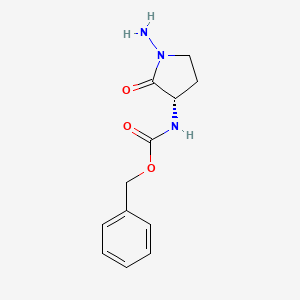
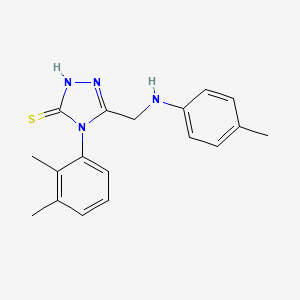
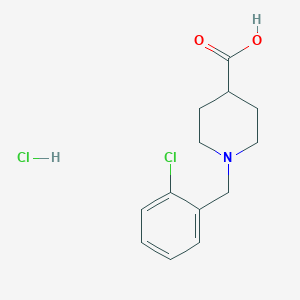
![1-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanone](/img/structure/B11766487.png)
![2-(Benzo[d]thiazol-2-yl)-5-bromophenol](/img/structure/B11766499.png)
![tert-Butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate](/img/structure/B11766506.png)
